molecular formula C26H21F4N7O3S B12400379 Nenocorilant CAS No. 1496509-78-4

Nenocorilant

Cat. No.: B12400379
CAS No.: 1496509-78-4
M. Wt: 587.6 g/mol
InChI Key: PZIQQHVUAHTSJN-VWLOTQADSA-N
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Description

Nenocorilant, also known as Relacorilant, is an orally active glucocorticoid receptor antagonist. It has a high affinity for the glucocorticoid receptor with a dissociation constant (Ki) of 0.15 nanomolar. This compound is primarily used in scientific research for its potential to promote apoptosis (programmed cell death) and enhance the efficacy of cytotoxic drugs in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nenocorilant is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the pyrazolo[3,4-g]isoquinoline core.
  • Introduction of the sulfonyl group via sulfonylation.
  • Addition of the trifluoromethyl group through a nucleophilic substitution reaction.
  • Final purification steps to achieve high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Nenocorilant undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired chemical properties.

    Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Nenocorilant has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucocorticoid receptor interactions.

    Biology: Investigated for its role in promoting apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for conditions like Cushing syndrome and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

Nenocorilant exerts its effects by antagonizing the glucocorticoid receptor. This prevents the receptor from binding to cortisol, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation. The compound specifically targets the glucocorticoid receptor without affecting the progesterone receptor, making it a selective modulator .

Comparison with Similar Compounds

    Mifepristone: Another glucocorticoid receptor antagonist but also affects the progesterone receptor.

    Dexamethasone: A glucocorticoid receptor agonist used for its anti-inflammatory properties.

    Betamethasone: Similar to dexamethasone, used for its anti-inflammatory and immunosuppressive effects.

Uniqueness of Nenocorilant: this compound is unique due to its high selectivity for the glucocorticoid receptor and its ability to enhance the efficacy of cytotoxic drugs. Unlike other compounds, it does not affect the progesterone receptor, reducing the risk of side effects associated with non-selective antagonists .

Properties

CAS No.

1496509-78-4

Molecular Formula

C26H21F4N7O3S

Molecular Weight

587.6 g/mol

IUPAC Name

[(4aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone

InChI

InChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1

InChI Key

PZIQQHVUAHTSJN-VWLOTQADSA-N

Isomeric SMILES

CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F

Origin of Product

United States

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